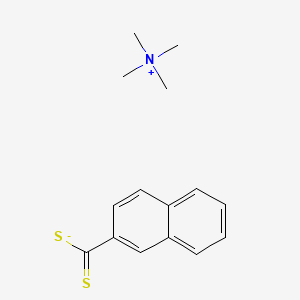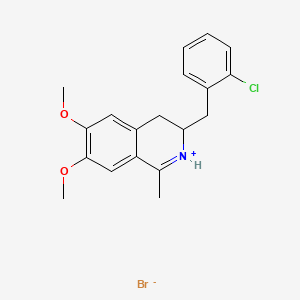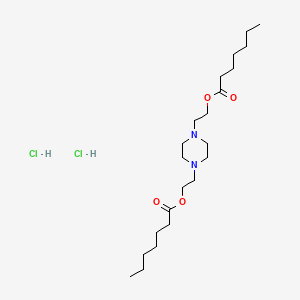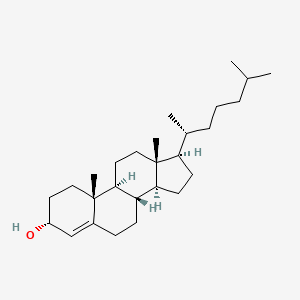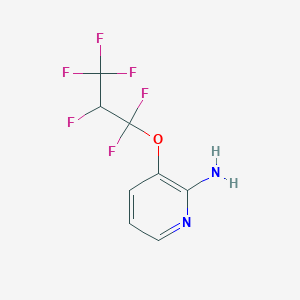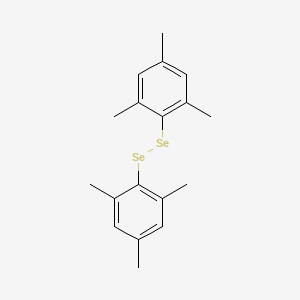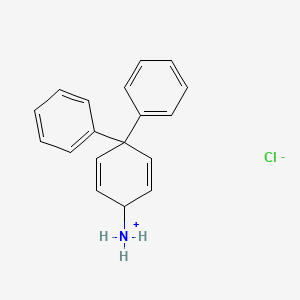![molecular formula C3H8O3 B13754889 Glycerol,[2-3h] CAS No. 5034-70-8](/img/structure/B13754889.png)
Glycerol,[2-3h]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycerol, also known as propane-1,2,3-triol, is a simple polyol compound. It is a colorless, odorless, viscous liquid that is sweet-tasting and non-toxic. Glycerol is widely used in the food industry as a sweetener and humectant, in pharmaceutical formulations, and as a backbone for lipid molecules in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glycerol can be synthesized through various methods, including the hydrolysis, saponification, or transesterification of triglycerides. In the hydrolysis process, triglycerides are broken down using water, resulting in glycerol and fatty acids. Saponification involves the reaction of triglycerides with sodium hydroxide to produce glycerol and soap. Transesterification, on the other hand, involves the reaction of triglycerides with an alcohol, typically methanol, to produce glycerol and fatty acid methyl esters .
Industrial Production Methods
Industrial production of glycerol primarily involves the transesterification of vegetable oils or animal fats. This process is commonly used in the production of biodiesel, where glycerol is obtained as a by-product. The crude glycerol obtained from this process is then purified through distillation and other refining processes to obtain high-purity glycerol .
Analyse Des Réactions Chimiques
Types of Reactions
Glycerol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Glycerol can be oxidized to form compounds such as dihydroxyacetone and glyceraldehyde.
Reduction: Glycerol can be reduced to form compounds like propylene glycol.
Substitution: Glycerol can undergo substitution reactions where one or more of its hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Nitric acid, potassium permanganate
Reducing agents: Hydrogen, catalysts like nickel or platinum
Substitution reagents: Acetic acid, acetic anhydride
Major Products Formed
Oxidation products: Dihydroxyacetone, glyceraldehyde
Reduction products: Propylene glycol
Substitution products: Monoacetin, diacetin, triacetin
Applications De Recherche Scientifique
Glycerol has a wide range of applications in scientific research, including its use in chemistry, biology, medicine, and industry.
Chemistry: Glycerol is used as a solvent and a reagent in various chemical reactions.
Biology: Glycerol is used as a cryoprotectant in the preservation of biological samples, such as cells and tissues.
Medicine: Glycerol is used in pharmaceutical formulations as a solvent, humectant, and emollient.
Industry: Glycerol is used in the production of various industrial products, including antifreeze, plastics, and explosives.
Mécanisme D'action
Glycerol exerts its effects through various mechanisms, depending on its application. In biological systems, glycerol is metabolized to dihydroxyacetone phosphate and glyceraldehyde-3-phosphate, which are intermediates in glycolysis and gluconeogenesis. This metabolic pathway involves enzymes such as glycerol kinase and glycerol-3-phosphate dehydrogenase .
In pharmaceutical formulations, glycerol acts as a humectant by attracting and retaining moisture, thereby preventing the drying out of products. As a cryoprotectant, glycerol prevents ice crystal formation by lowering the freezing point of water and stabilizing cell membranes .
Comparaison Avec Des Composés Similaires
Glycerol can be compared with other polyhydric alcohols, such as ethylene glycol and propylene glycol.
Ethylene glycol: Ethylene glycol is a dihydric alcohol with two hydroxyl groups. It is commonly used as an antifreeze and in the production of polyester fibers.
Propylene glycol: Propylene glycol is also a dihydric alcohol with two hydroxyl groups. It is used as a solvent, humectant, and food additive.
Glycerol is unique in that it has three hydroxyl groups, making it a trihydric alcohol. This gives it different chemical properties and a wider range of applications compared to ethylene glycol and propylene glycol .
Propriétés
Numéro CAS |
5034-70-8 |
|---|---|
Formule moléculaire |
C3H8O3 |
Poids moléculaire |
94.10 g/mol |
Nom IUPAC |
2-tritiopropane-1,2,3-triol |
InChI |
InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i3T |
Clé InChI |
PEDCQBHIVMGVHV-WJULDGBESA-N |
SMILES isomérique |
[3H]C(CO)(CO)O |
SMILES canonique |
C(C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


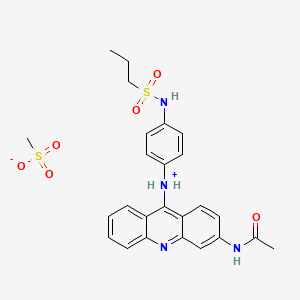
![2-[Bis(3-methoxyphenyl)methyl]benzoic acid](/img/structure/B13754811.png)
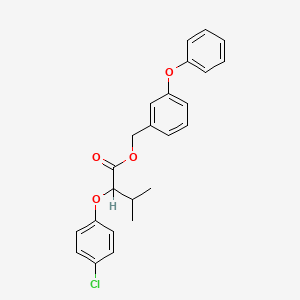

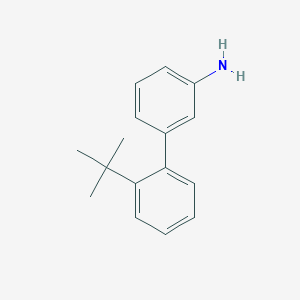
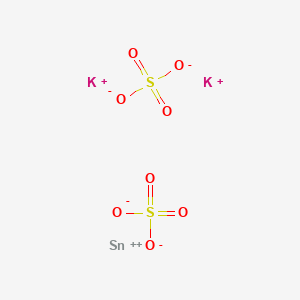
![N-[2-(cyanomethyl)-4,5-dimethoxyphenyl]acetamide](/img/structure/B13754841.png)
